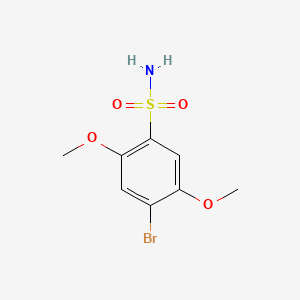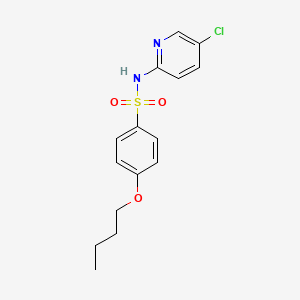![molecular formula C12H12Br2N2O2S B602924 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene CAS No. 1206138-30-8](/img/structure/B602924.png)
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene: is a complex organic compound that features a benzene ring substituted with two bromine atoms and a sulfonyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting from readily available precursors
Bromination: The initial step involves the bromination of a benzene derivative using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This results in the formation of 1,4-dibromobenzene.
Sulfonylation: The next step is the introduction of the sulfonyl group. This can be achieved by reacting 1,4-dibromobenzene with a sulfonyl chloride derivative in the presence of a base such as pyridine.
Imidazole Attachment: The final step involves the attachment of the imidazole ring. This can be done by reacting the sulfonylated intermediate with 2-ethyl-4-methylimidazole under suitable conditions, such as heating in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and imidazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but lacks the sulfonyl and imidazole groups.
1,4-Dibromo-2-methylbenzene: Similar but with only one methyl group and no sulfonyl or imidazole groups.
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene: Similar but with different substituents on the benzene ring.
Uniqueness
1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is unique due to the presence of both the sulfonyl group and the imidazole ring, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
1206138-30-8 |
|---|---|
Fórmula molecular |
C12H12Br2N2O2S |
Peso molecular |
408.11g/mol |
Nombre IUPAC |
1-(2,5-dibromophenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C12H12Br2N2O2S/c1-3-12-15-8(2)7-16(12)19(17,18)11-6-9(13)4-5-10(11)14/h4-7H,3H2,1-2H3 |
Clave InChI |
RDJSZRBGXJIQKF-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-Oxybis[N-ethyl-benzenesulfonamide]](/img/structure/B602844.png)
![[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602845.png)
![[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B602848.png)

amine](/img/structure/B602853.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602854.png)


![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602859.png)
![Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B602861.png)
![[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602862.png)


